molecular formula C11H12O2 B8775376 2-oxo-2-(4-propylphenyl)acetaldehyde

2-oxo-2-(4-propylphenyl)acetaldehyde

Cat. No.: B8775376
M. Wt: 176.21 g/mol
InChI Key: WCFTXFLHQOTAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(4-propylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to an oxo group and an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4-propylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4-propylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: 2-oxo-2-(4-propylphenyl)acetic acid.

    Reduction: 2-oxo-2-(4-propylphenyl)ethanol.

    Substitution: 4-nitro-2-oxo-2-(4-propylphenyl)acetaldehyde (nitration product), 4-bromo-2-oxo-2-(4-propylphenyl)acetaldehyde (bromination product).

Scientific Research Applications

2-oxo-2-(4-propylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-oxo-2-(4-propylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(4-methylphenyl)acetaldehyde
  • 2-oxo-2-(4-ethylphenyl)acetaldehyde
  • 2-oxo-2-(4-isopropylphenyl)acetaldehyde

Uniqueness

Compared to its analogs, 2-oxo-2-(4-propylphenyl)acetaldehyde exhibits unique properties due to the presence of the propyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-oxo-2-(4-propylphenyl)acetaldehyde

InChI

InChI=1S/C11H12O2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-8H,2-3H2,1H3

InChI Key

WCFTXFLHQOTAIV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

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